

# Application Notes and Protocols: OSI-930

## Dosage for Mouse Models

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### Compound of Interest

Compound Name: *Osi-930*

Cat. No.: *B1683839*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**OSI-930** is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Its primary targets are the proto-oncogene c-Kit (Kit) and the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By inhibiting these kinases, **OSI-930** can disrupt key signaling pathways involved in tumor cell proliferation, survival, and tumor-associated angiogenesis.[6] It has demonstrated significant antitumor activity in a variety of preclinical mouse xenograft models, including those for small cell lung cancer, glioblastoma, and colorectal cancer.[2][7] These notes provide detailed information on dosages, administration protocols, and experimental workflows for the use of **OSI-930** in mouse models of cancer.

## Data Presentation: OSI-930 Dosage and Administration in Mouse Models

The following tables summarize quantitative data from various preclinical studies. Efficacious doses are often dependent on the specific tumor model and the genetic background of the target kinase (wild-type vs. mutant).

Table 1: Recommended Oral Dosages of **OSI-930** in Xenograft Mouse Models

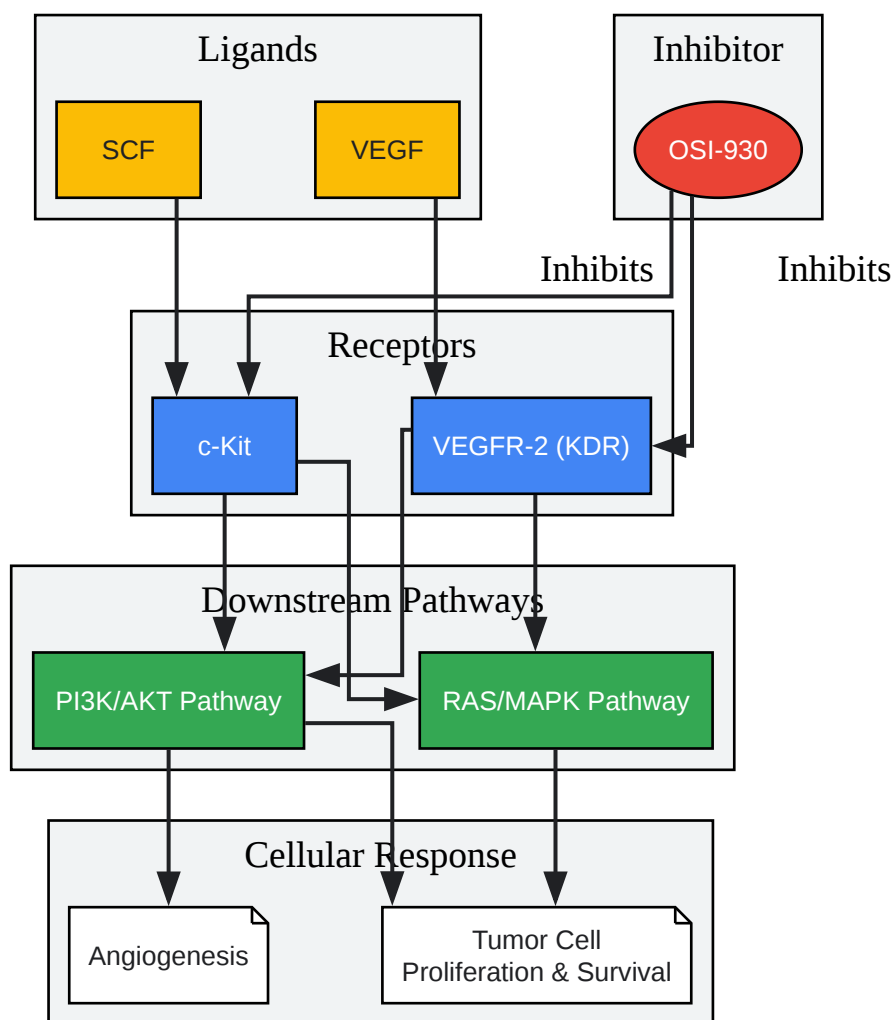
Tumor Model	Cell Line	Target Kinase Status	Effective Dosage (Oral)	Mouse Strain	Citation
Mast Cell Leukemia	HMC-1	Mutant Kit	10 - 50 mg/kg, daily	CD1 nu/nu	<a href="#">[4]</a> <a href="#">[7]</a>
Small Cell Lung Cancer	NCI-H526	Wild-type Kit	100 - 200 mg/kg, daily	Nude Mice	<a href="#">[4]</a> <a href="#">[6]</a>
Gastric Cancer	NCI-SNU-5	Not Specified	200 mg/kg, daily	CD1 nu/nu	<a href="#">[7]</a>
Colorectal Cancer	COLO-205	Not Specified	200 mg/kg, daily	CD1 nu/nu	<a href="#">[7]</a>
Glioblastoma	U251	Not Specified	200 mg/kg, daily	CD1 nu/nu	<a href="#">[7]</a>
Non-Small Cell Lung	WBA	Not Specified	200 mg/kg, daily	Nude Mice	<a href="#">[6]</a>

Table 2: Alternative Administration Route and Observed Effects

Study Type	Administration Route	Dosage	Mouse Strain	Key Observation	Citation
Vascular Effects	Intraperitoneal (IP)	100 mg/kg, daily for 1-6 days	C57BL/6	Induced hemorrhage in the pituitary gland, suggesting potent anti-VEGF effects.	<a href="#">[8]</a> <a href="#">[9]</a>

## Signaling Pathway of OSI-930

The diagram below illustrates the mechanism of action of **OSI-930**. It primarily inhibits c-Kit and VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.



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**Caption:** OSI-930 inhibits c-Kit and VEGFR-2 signaling.

## Experimental Protocols

### Protocol 1: Antitumor Efficacy Study in a Xenograft Mouse Model (Oral Gavage)

This protocol describes a typical experiment to evaluate the antitumor activity of **OSI-930** administered orally in mice bearing subcutaneous tumors.

#### Materials:

- **OSI-930**
- Vehicle for suspension (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose)
- Tumor cells (e.g., HMC-1, NCI-H526)
- Immunocompromised mice (e.g., CD1 nu/nu)
- Matrigel (optional)
- Sterile PBS and syringes
- Oral gavage needles (20-22 gauge, ball-tipped)
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation:
  - Harvest tumor cells during their exponential growth phase.
  - Resuspend cells in sterile PBS or culture medium, potentially mixed 1:1 with Matrigel to improve tumor take rate.
  - Inject the cell suspension (e.g.,  $5 \times 10^6$  cells in 100-200  $\mu\text{L}$ ) subcutaneously into the right flank of each mouse.[7]
- Tumor Growth and Randomization:
  - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - When tumors reach a predetermined size (e.g., 100-200  $\text{mm}^3$ ), randomize mice into treatment and control groups.[6]
- Preparation of **OSI-930** Formulation:

- Calculate the required amount of **OSI-930** based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 100 mg/kg).
- Prepare a homogenous suspension of **OSI-930** in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily or according to stability data.
- Drug Administration:
  - Administer the prepared **OSI-930** suspension or vehicle control to the respective groups via oral gavage once daily.
  - The volume should typically be around 10 mL/kg.
- Monitoring and Endpoints:
  - Measure tumor volumes and body weights 2-3 times per week.
  - Monitor animals for any signs of toxicity (e.g., weight loss, changes in posture, rough coat).
  - The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or the observation of significant toxicity.
- Tissue Collection for Pharmacodynamics:
  - At the end of the study, collect tumors (e.g., 4 hours after the final dose) for further analysis.[\[6\]](#)
  - One portion can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., p-AKT, p-S6), while another can be fixed in 10% neutral buffered formalin for immunohistochemistry (e.g., CD31 for microvessel density).[\[6\]](#)

## Protocol 2: Intraperitoneal Administration

For studies requiring systemic delivery bypassing the gastrointestinal tract, intraperitoneal (IP) injection is an alternative.

Materials:

- **OSI-930**

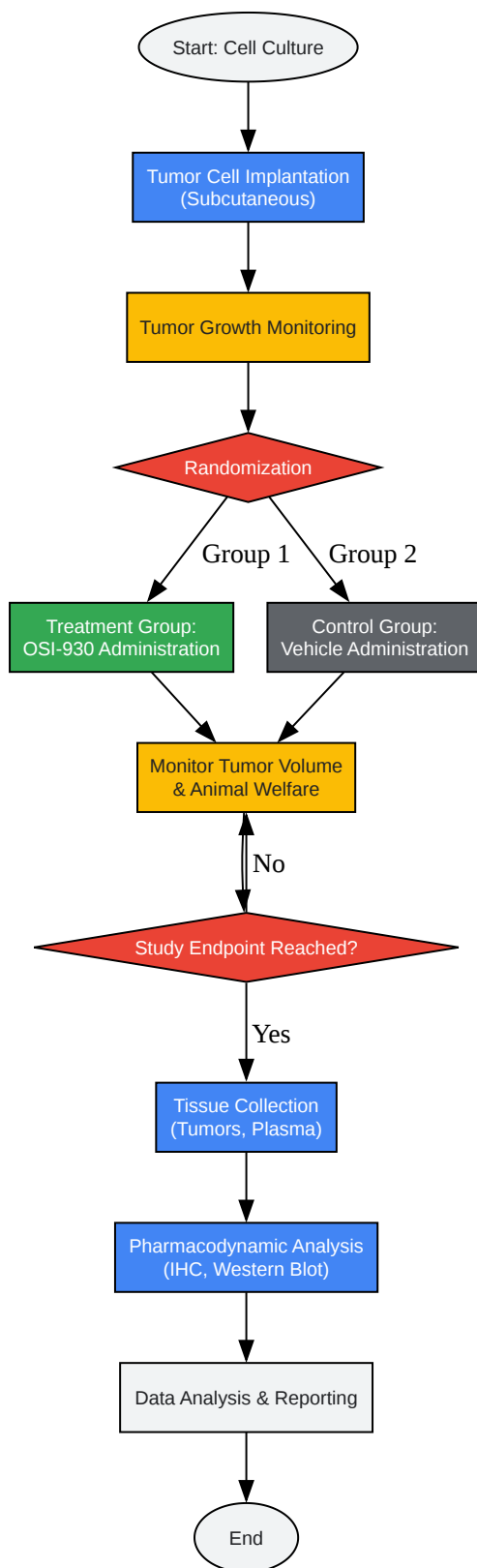
- Sterile vehicle suitable for injection (e.g., sterile saline, DMSO/saline mixture)
- Mice (e.g., C57BL/6)[8][9]
- Sterile syringes and needles (25-27 gauge)[10]

Procedure:

- **Animal Restraint:** Properly restrain the mouse by securing the scruff of the neck and placing the animal in a head-down position to allow abdominal organs to shift away from the injection site.[10]
- **Injection Site:** Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[10]
- **Injection:**
  - Insert the needle, bevel up, at a 30-40 degree angle.[10]
  - Administer the **OSI-930** solution. The maximum recommended volume is <10 mL/kg.[10]
  - Withdraw the needle and return the mouse to its cage.
- **Monitoring:** Observe the animal for any signs of distress or adverse reactions post-injection.

## Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical in vivo efficacy study using **OSI-930**.



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**Caption:** Workflow for an in vivo **OSI-930** efficacy study.

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